molecular formula C27H36O7 B1278217 20-O-Acetylingenol-3-angelate CAS No. 82425-35-2

20-O-Acetylingenol-3-angelate

Cat. No.: B1278217
CAS No.: 82425-35-2
M. Wt: 472.6 g/mol
InChI Key: ZYCAGKYWXRKLSN-KLKWOBOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

Biology: The compound exhibits significant biological activities, including anti-inflammatory, antifungal, and antioxidant effects. It is used in studies related to cell cycle regulation and apoptosis .

Medicine: 20-O-Acetylingenol-3-angelate has shown promising anticancer activity. It inhibits the growth of various cancer cell lines, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells .

Industry: The compound is used in the development of pharmaceutical formulations and as a bioactive ingredient in various health products .

Mechanism of Action

Target of Action

20-O-Acetylingenol-3-angelate is a diterpene ester that has been found in E. peplus . It has been identified to have anticancer activity . The compound’s primary targets are cancer cells, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells .

Mode of Action

The compound interacts with its targets by inhibiting their growth . It induces cell cycle arrest at the G2/M phase, apoptosis, and necrosis in K562 cells . This interaction results in changes in the cell cycle and cell death, which are crucial for its anticancer activity.

Biochemical Pathways

It is known that the compound affects the cell cycle and induces apoptosis and necrosis . These processes are part of complex biochemical pathways that regulate cell growth and death. The compound’s effect on these pathways results in the inhibition of cancer cell growth.

Biochemical Analysis

Biochemical Properties

20-O-Acetylingenol-3-angelate plays a significant role in biochemical reactions, particularly in the context of its anticancer activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of several cancer cell lines, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells . The compound induces cell cycle arrest at the G2/M phase, apoptosis, and necrosis in K562 cells . It also activates protein kinase Cδ (PKCδ) and extracellular signal-regulated kinase (ERK), while inactivating protein kinase B (AKT) and inhibiting the JAK/STAT3 pathway .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It inhibits cell proliferation, induces G2/M phase arrest, disrupts the mitochondrial membrane potential, and stimulates apoptosis and necrosis in K562 cells . The compound also modulates several cell signaling pathways, including the PKCδ/ERK, JAK/STAT3, and AKT pathways . These effects contribute to its cytotoxicity and potential as a chemotherapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates PKCδ, leading to the activation of the ERK pathway and the inactivation of the AKT pathway . Additionally, it inhibits the JAK/STAT3 pathway, which is involved in cell proliferation and survival . These interactions result in cell cycle arrest, apoptosis, and necrosis, contributing to the compound’s anticancer activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to induce cell cycle arrest, apoptosis, and necrosis in K562 cells within a specific concentration range (31.25-500 nM) . Its stability and degradation over time, as well as its long-term effects on cellular function, are important factors to consider in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits anticancer activity at specific concentrations, with higher doses potentially leading to toxic or adverse effects . It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and bioactivity. The compound’s effects on metabolic flux and metabolite levels are important aspects of its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence its interactions with biomolecules and its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-O-Acetylingenol-3-angelate involves multiple steps, starting from ingenol, a diterpene alcohol. The key steps include esterification and acetylation reactions. The reaction conditions typically involve the use of reagents such as acetic anhydride and pyridine for acetylation, and angelic acid for esterification .

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly from the plant Euphorbia pekinensis. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Comparison with Similar Compounds

Uniqueness: 20-O-Acetylingenol-3-angelate is unique due to its dual functional groups (acetyl and angeloyl), which contribute to its distinct biological activities. Its ability to induce cell cycle arrest and apoptosis makes it a valuable compound in cancer research .

Properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAGKYWXRKLSN-KLKWOBOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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